2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol
Description
Properties
CAS No. |
80586-54-5 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2O2/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3 |
InChI Key |
RYVBHJLZZWJDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol with structurally related oxadiazole derivatives:
Key Structural Insights :
- Methyl vs. Amino groups () may increase hydrogen-bonding capacity, affecting target binding .
- Ethanol vs. Methanol/Ketone: The ethanol group in the target compound could improve aqueous solubility compared to methanol derivatives, while ketones (as in V-59) may enhance metabolic stability .
Pharmacological Activity
- V-59 : Exhibits potent antitubercular activity (EC50: 0.30 μM in macrophages) but is inactive in acetate-rich media, highlighting substrate-dependent efficacy .
- Toxicity Profile: [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes, underscoring the need for safety assessments in ethanol derivatives .
Physicochemical Properties
- Solubility: Methanol derivatives (e.g., ) are generally less soluble in water than ethanol analogs due to shorter carbon chains.
- Stability : Oxadiazoles with electron-withdrawing groups (e.g., nitro in ) exhibit higher stability under physiological conditions compared to alkyl-substituted derivatives.
Q & A
Q. What are the established synthetic routes for 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol, and how can reaction conditions be optimized?
The synthesis typically involves constructing the 1,2,5-oxadiazole (furazan) ring followed by functionalization. A general approach includes:
- Step 1 : Formation of the oxadiazole core via cyclization of nitrile oxides or hydroxylamine derivatives with nitriles .
- Step 2 : Introduction of the ethanol moiety through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or alkylation of hydroxyl precursors) .
- Optimization : Yield improvements rely on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy : H/C NMR to confirm substituent positions and purity (>95% by integration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., CHNO) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) for decomposition thresholds (>200°C) .
- Chromatography : HPLC with UV detection to assess purity and stability under storage conditions .
Q. How can researchers evaluate the solubility and physicochemical properties of this compound?
- Solubility Profiling : Use the shake-flask method in solvents (e.g., ethanol, DMSO) and aqueous buffers (pH 1–13) to determine logP values (predicted ~0.8 via computational tools) .
- Stability : Monitor hydrolysis susceptibility in aqueous media using LC-MS, particularly under acidic/basic conditions .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Antimicrobial Activity : Macrophage infection models (e.g., Mycobacterium tuberculosis in cholesterol media, EC determination) .
- Cytotoxicity : Cell viability assays (MTT/WST-1) in cancer cell lines, noting media composition effects (e.g., acetate vs. cholesterol) .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
- Case Example : EC discrepancies in different media (e.g., cholesterol vs. acetate media for Mtb inhibition) .
- Resolution : Standardize culture conditions (carbon source, pH) and validate via orthogonal assays (e.g., genetic knockdown of target pathways) .
- Structural Analogs : Compare activity trends with derivatives (e.g., 4-ethyl or 4-fluoro substitutions) to identify structure-activity relationships (SAR) .
Q. What strategies improve synthetic yield in multi-step routes?
- Design of Experiments (DOE) : Screen parameters (temperature, solvent, catalyst loading) using factorial design.
- Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyl in ethanol moiety) during oxadiazole ring formation .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance regioselectivity .
Q. How can mechanistic studies elucidate the compound’s mode of action (MOA)?
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene knockout libraries .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes post-treatment .
- Metabolomics : Track metabolic flux changes (e.g., cholesterol utilization in Mtb) via C isotopic labeling .
Q. What computational methods predict thermal decomposition pathways?
- Density Functional Theory (DFT) : Simulate bond dissociation energies to identify weak points (e.g., oxadiazole ring opening).
- TGA-FTIR Coupling : Correlate mass loss events with gaseous decomposition products (e.g., NO or CO release) .
Q. How does functional group compatibility affect derivatization?
Q. What advanced spectroscopic techniques resolve structural ambiguities?
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for complex splitting patterns (e.g., oxadiazole-adjacent methyl groups) .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., using slow vapor diffusion in ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
